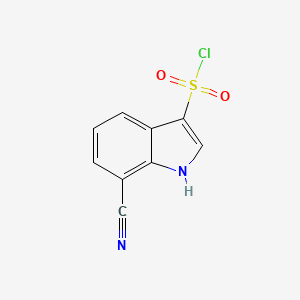

7-Cyano-1H-indole-3-sulfonyl chloride

Description

Indole (B1671886) Derivatives: Significance in Contemporary Organic Synthesis

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. Its derivatives are of immense significance in organic synthesis due to their widespread occurrence in bioactive natural products, pharmaceuticals, and functional materials. biocrates.combeilstein-journals.org Molecules incorporating the indole motif are central to numerous biological processes; for instance, the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) are all indole derivatives. beilstein-journals.org

In contemporary synthesis, indoles serve as versatile building blocks for constructing complex molecular architectures. researchgate.net The development of modern synthetic methodologies, such as C-H activation, cross-coupling reactions, and photocatalysis, has greatly expanded the toolkit for functionalizing the indole nucleus at various positions. researchgate.net This has enabled the efficient assembly of intricate indole alkaloids and novel pharmaceutical agents. The inherent reactivity of the indole ring, particularly its electron-rich nature, allows for a wide range of chemical transformations, making it a privileged scaffold in drug discovery and materials science.

Sulfonyl Chlorides as Pivotal Reagents in Chemical Transformations

Sulfonyl chlorides (R-SO₂Cl) are a highly important class of organic reagents, characterized by a sulfonyl group attached to a chlorine atom. cymitquimica.com Their utility stems from the strong electrophilicity of the sulfur atom, making them potent reagents for reacting with a wide array of nucleophiles. cymitquimica.com This reactivity is fundamental to the construction of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceuticals, including antibacterial and diuretic drugs.

Beyond sulfonamide formation, sulfonyl chlorides are instrumental in various chemical transformations. They can act as sources for sulfonyl, sulfenyl, and even aryl groups in different reaction manifolds. nih.gov Their reactions include Friedel-Crafts-type sulfonylation of arenes, additions to unsaturated compounds, and participation in radical reactions. The stability and ready availability of many sulfonyl chlorides further enhance their status as indispensable tools in the arsenal (B13267) of synthetic organic chemists.

Historical Development of Indole Sulfonylation Methodologies

The journey of indole chemistry began in the 19th century with the work of Adolf von Baeyer on the dye indigo. biocrates.comwikipedia.org Early synthetic methods, most notably the Fischer indole synthesis developed in 1883, provided foundational access to substituted indoles and remain relevant today. wikipedia.org The functionalization of the indole core, however, has evolved significantly over the decades.

The sulfonylation of indoles, which involves introducing a sulfonyl group onto the indole ring, is a key transformation for modifying its electronic and biological properties. Historically, this was often achieved under harsh conditions using reagents like chlorosulfonic acid, which could lead to side reactions and limited functional group tolerance.

Contemporary research has focused on developing milder and more selective methods. Significant advancements include:

Metal-Catalyzed Sulfonylation : Copper-catalyzed protocols have emerged as simple and efficient methods for the chemoselective sulfonylation of indoles with aryl sulfonyl chlorides, often proceeding under mild conditions without the need for protecting the indole nitrogen. tandfonline.com

Iodine-Mediated Reactions : Facile and general methods for the regioselective C2 sulfonylation of indoles have been developed using molecular iodine as a mediator, allowing the reaction to proceed at room temperature. acs.org

Electrochemical Synthesis : Recent innovations include direct electrochemical sulfonylation, which utilizes simple and cost-effective inorganic sulfites as the SO₂ source in a sustainable and efficient process. nih.govfigshare.com

Photocatalysis : Visible-light-induced photocatalysis represents a modern frontier, enabling various functionalizations of the indole scaffold, including sulfonylation, under exceptionally mild and green conditions. researchgate.net

These modern methodologies offer greater control over regioselectivity (targeting the C2 or C3 position) and are compatible with a broader range of substrates, reflecting the ongoing drive for efficiency and sustainability in organic synthesis.

Structural and Reactivity Profile of 7-Cyano-1H-indole-3-sulfonyl chloride

While specific experimental data for this compound is not extensively documented in publicly available literature, its structural features and chemical reactivity can be reliably predicted based on the established principles of indole and sulfonyl chloride chemistry.

Structural Profile: The molecule consists of an indole ring system with a cyano (-C≡N) group at the C7 position of the benzene ring and a sulfonyl chloride (-SO₂Cl) group at the C3 position of thepyrrole ring.

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClN₂O₂S |

| Molecular Weight | 240.67 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar aprotic organic solvents |

Note: These properties are calculated based on the chemical structure.

Reactivity Profile: The reactivity of this compound is governed by the interplay of its three key components: the indole nucleus, the sulfonyl chloride group, and the cyano group.

Electrophilic Center : The sulfur atom of the sulfonyl chloride group is the primary electrophilic site. It is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. This is the most characteristic reaction of this functional group.

Indole Ring Reactivity : The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic. However, the presence of the strongly electron-withdrawing sulfonyl chloride group at this position deactivates it towards typical electrophilic substitution. The N-H proton of the indole is acidic and can be deprotonated by a base, which can influence subsequent reactions.

Influence of the Cyano Group : The cyano group at C7 is a powerful electron-withdrawing group. Its presence will significantly decrease the electron density of the attached benzene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indole. Furthermore, the electron-withdrawing nature of the cyano group will increase the acidity of the indole N-H proton.

Structure

3D Structure

Properties

IUPAC Name |

7-cyano-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-15(13,14)8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZZSJTVQPZTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Cyano 1h Indole 3 Sulfonyl Chloride

Synthesis of the 7-Cyanoindole Core

The construction of the 7-cyanoindole scaffold is a critical first step. This involves either building the indole (B1671886) ring with the cyano group already in place or introducing the cyano functionality onto a pre-formed indole ring at the C7 position.

Regioselective Approaches to 7-Substituted Indoles, including those bearing cyano groups.

Achieving regioselective substitution at the C7 position of the indole ring can be challenging due to the inherent reactivity of other positions, particularly C3 and C2. However, several methods have been developed to direct functionalization to the C7 position.

One notable approach involves the use of a directing group on the indole nitrogen. This strategy has been successfully employed in transition-metal-catalyzed C-H functionalization reactions to achieve C7-selectivity. While not exclusively for cyano groups, these methods provide a framework for introducing various functionalities that could potentially be converted to a cyano group.

Another strategy involves starting with appropriately substituted benzene (B151609) derivatives that already contain the precursors for both the pyrrole (B145914) ring and the C7-substituent. For instance, the Bartoli indole synthesis, which utilizes nitroarenes and vinyl Grignard reagents, can be adapted to produce 7-substituted indoles by using a 2-substituted-6-nitrotoluene derivative. If the substituent is a group that can be transformed into a cyano group, this provides a regioselective route to the 7-cyanoindole core.

Furthermore, directed ortho-lithiation of N-protected indoles has been shown to be an effective method for introducing substituents at the C7 position. By carefully choosing the protecting group and reaction conditions, it is possible to achieve selective deprotonation at C7, followed by quenching with an electrophile that can lead to the introduction of a cyano group or a precursor.

A specific example of synthesizing a 7-substituted indole is the cyanocarbonation/hydrogenation of 7-formyl indole. This process can be scaled up to produce multigram quantities of 7-cyanoindole in good yield, highlighting its practical utility. researchgate.net

Introduction of the Cyano Functionality at the C7 Position of Indole Scaffolds.

Once a 7-substituted indole is obtained, or if starting with an unsubstituted indole, the direct introduction of a cyano group at the C7 position is the next crucial step. Several classical and modern organic chemistry reactions can be employed for this purpose.

The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring. wikipedia.orgorganic-chemistry.org This would involve the diazotization of 7-aminoindole, followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.org The primary challenge in this approach is the synthesis and stability of the 7-aminoindole precursor.

Another powerful method is the palladium-catalyzed cyanation of 7-haloindoles (e.g., 7-bromo- or 7-iodoindole). nih.govrsc.org This cross-coupling reaction, often using zinc cyanide or potassium ferrocyanide as the cyanide source, is a versatile and widely used method for the synthesis of aryl nitriles. nih.gov The reaction generally proceeds with high yields and tolerates a wide range of functional groups.

Furthermore, the conversion of a 7-formylindole to a 7-cyanoindole can be achieved through various methods, such as the formation of an oxime followed by dehydration. A procedure for the synthesis of 7-cyanoindoles from 7-formyl indole via cyanocarbonation and subsequent hydrogenation has been reported. researchgate.net

Strategies for Introducing the Sulfonyl Chloride Moiety at the C3 Position.

With the 7-cyanoindole core in hand, the next stage is the introduction of the sulfonyl chloride group at the C3 position. Direct C-H sulfonylation is an attractive and atom-economical approach.

Direct C-H Sulfonylation of Indoles.

Direct C-H sulfonylation avoids the need for pre-functionalized indoles at the C3 position, such as 3-haloindoles or indole-3-boronic acids, thus shortening the synthetic sequence.

Copper catalysis has emerged as a powerful tool for C-H functionalization reactions. While the direct copper-catalyzed C-H sulfonylation of indoles to form indole-3-sulfonyl chlorides is not extensively documented, related transformations provide insights into the potential of this approach.

Copper-catalyzed reactions of indoles with sulfonyl chlorides have been reported, though these often lead to other products. For instance, a copper-based catalytic system has been described for the 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles. acs.orgnih.gov This reaction, however, results in a more complex product and not the desired indole-3-sulfonyl chloride. Another study reports a copper-catalyzed regioselective C2–H chlorination of indoles using para-toluenesulfonyl chloride as the chlorine source.

More relevant is the copper-catalyzed direct sulfonylation of indolines at the C7 position with arylsulfonyl chlorides. sci-hub.senih.gov This chelation-assisted strategy, while occurring on the indoline (B122111) scaffold and at a different position, demonstrates the feasibility of copper-catalyzed C-H sulfonylation. It is plausible that with the appropriate ligand and reaction conditions, this methodology could be adapted for the C3-sulfonylation of the indole nucleus.

It is important to note that many copper-catalyzed reactions with sulfur-based reagents lead to sulfenylation (C-S bond formation) rather than sulfonylation (C-SO2 bond formation). For example, copper(II)-catalyzed direct C3 chalcogenylation of indoles has been reported, but this leads to the formation of 3-thioindoles. mdpi.com

Table 1: Examples of Copper-Catalyzed Reactions of Indoles/Indolines with Sulfonyl Chlorides

| Catalyst | Indole/Indoline Substrate | Sulfonyl Chloride | Product Type | Reference |

| Copper-based system | Indoles | Arylsulfonyl chlorides | 1,4-Sulfonylindolylation of 1,3-dienes | acs.orgnih.gov |

| Cu(OAc)2 | N-pyrimidine indoles | p-Toluenesulfonyl chloride | C2-chlorinated indoles | Not explicitly cited |

| Cu(OAc)2·H2O | N-pyrimidinyl indolines | Arylsulfonyl chlorides | C7-sulfonylated indolines | sci-hub.senih.gov |

Indium halides have gained prominence as mild and water-tolerant Lewis acids in organic synthesis. A significant development in the direct sulfonylation of indoles is the use of indium tribromide (InBr3) as a catalyst.

This method involves the direct electrophilic sulfonylation of indoles with sulfonyl chlorides in the presence of a catalytic amount of InBr3. The reaction proceeds efficiently in solvents like 1,2-dichloroethane (B1671644) at reflux temperature, affording 3-arylsulfonyl indoles in high yields and with high regioselectivity. A key advantage of this method is that it does not require anhydrous conditions, and no N-substituted products are observed. The proposed mechanism involves the stabilization of the imine-enamine complex by the Lewis acid during the sulfonylation process.

While this method directly yields 3-sulfonyl indoles (sulfones) rather than the sulfonyl chloride, it represents a crucial step towards the target molecule. The resulting sulfone could potentially be converted to the sulfonyl chloride, or the methodology could be adapted by using a different sulfonating agent in conjunction with the indium catalyst.

Table 2: Indium-Catalyzed Sulfonylation of Indoles with Sulfonyl Chlorides

| Indole Substrate | Sulfonyl Chloride | Catalyst | Solvent | Yield (%) |

| Indole | Phenylsulfonyl chloride | 10% InBr3 | 1,2-Dichloroethane | 87 |

| 2-Methylindole | Phenylsulfonyl chloride | 10% InBr3 | 1,2-Dichloroethane | 92 |

| 5-Methoxyindole | Phenylsulfonyl chloride | 10% InBr3 | 1,2-Dichloroethane | 85 |

| Indole | p-Tolylsulfonyl chloride | 10% InBr3 | 1,2-Dichloroethane | 89 |

| Indole | p-Nitrophenylsulfonyl chloride | 10% InBr3 | 1,2-Dichloroethane | 82 |

Other Metal-Catalyzed and Metal-Free Protocols for C3 Sulfonylation of Indoles

Beyond the more common approaches, a range of both metal-catalyzed and metal-free methods have been developed for the direct C3 sulfonylation of indoles. These alternative protocols offer different advantages in terms of catalyst cost, reaction conditions, and substrate scope.

One notable metal-catalyzed approach employs indium tribromide (InBr₃) as a mild Lewis acid catalyst. lookchem.comresearchgate.netias.ac.in This method facilitates the electrophilic sulfonylation of various indoles with sulfonyl chlorides, affording 3-arylsulfonyl indoles in high yields and with high regioselectivity. lookchem.comresearchgate.net The reaction proceeds efficiently in dichloroethane, and importantly, no N-sulfonylation byproducts are observed. lookchem.com This selectivity is attributed to the stabilization of the imine-enamine complex by the Lewis acid during the sulfonylation process. lookchem.com The protocol is effective for a variety of substituted indoles and sulfonyl chlorides. lookchem.com

The table below summarizes key aspects of these alternative sulfonylation methods.

| Method | Catalyst/Reagent | Sulfonyl Source | Key Features | Reference |

| Metal-Catalyzed | Indium tribromide (InBr₃) | Sulfonyl chlorides | Mild Lewis acid, high C3-regioselectivity, no N-sulfonylation. | lookchem.comresearchgate.netias.ac.in |

| Metal-Free | TBHP/TBAI | Arylsulfonyl hydrazides | Oxidative coupling, mild conditions, good to excellent yields. | rsc.org |

| Metal-Free | KIO₃ | (Used for sulfenylation) | Simple inorganic catalyst, environmentally friendly solvent system. | researchgate.net |

Indirect Routes to Indole-3-sulfonyl Chlorides

Indirect methods for the synthesis of indole-3-sulfonyl chlorides, and the related indole-3-sulfones, provide an alternative to direct C-H functionalization. These routes typically involve the formation of a different sulfur-containing intermediate at the C3 position, which is then chemically transformed into the desired sulfonyl group.

A prevalent indirect strategy is the oxidation of indol-3-yl sulfides. lookchem.com In this two-step process, an indole is first reacted with a suitable sulfur electrophile to generate a 3-thioether derivative. This intermediate sulfide (B99878) is then oxidized using a variety of oxidizing agents to produce the corresponding sulfone. This approach circumvents the potential challenges of direct sulfonylation, such as controlling regioselectivity or dealing with sensitive substrates that are incompatible with strong electrophilic sulfonylation reagents.

Another conceptual approach involves the transformation of other functional groups pre-installed at the C3 position. For example, a 3-formylindole could potentially be converted to a sulfonyl group, though this is less commonly reported. More established is the construction of the indole ring itself from precursors that already contain the necessary cyano and sulfonyl functionalities, which aligns more with a convergent synthesis strategy. nih.govacs.org

Convergent Synthesis of 7-Cyano-1H-indole-3-sulfonyl chloride

A convergent synthesis for a bifunctional molecule like this compound involves preparing key fragments of the molecule separately and then combining them in the final stages. For this target, the synthesis would logically involve the separate introduction of the C7-cyano group and the C3-sulfonyl chloride group onto an indole scaffold. This approach allows for the optimization of each key reaction step independently before their combination. The core challenge lies in determining the optimal sequence for these two critical functionalizations.

Sequence of Cyano Group Introduction and Sulfonylation

The strategic order of introducing the cyano and sulfonyl chloride groups is critical to the success of the synthesis, as the electronic properties of one group will influence the reactivity of the indole ring toward the introduction of the second.

Route A: Cyanation followed by Sulfonylation

In this sequence, the first step is the synthesis of 7-cyanoindole. A documented method for this involves the cyanocarbonation and subsequent hydrogenation of 7-formylindole. researchgate.net This procedure has been shown to be efficient and scalable to multigram quantities. researchgate.net With 7-cyanoindole in hand, the second step is the introduction of the sulfonyl chloride group at the C3 position. The C3 position of indole is the most nucleophilic and prone to electrophilic substitution. chemrxiv.org The presence of the electron-withdrawing cyano group at C7 deactivates the benzene portion of the indole ring but is expected to have a less pronounced effect on the C3 position of the pyrrole ring. Therefore, direct electrophilic sulfonylation of 7-cyanoindole at C3 using a method like the InBr₃-catalyzed reaction with a sulfonating agent should be feasible. lookchem.comresearchgate.net

Route B: Sulfonylation followed by Cyanation

This alternative route begins with the C3 sulfonylation of an indole precursor, followed by the introduction of the cyano group at C7. The initial step would be the C3 sulfonylation of a 7-substituted indole that can later be converted to a cyano group, such as 7-bromoindole (B1273607) or 7-formylindole. However, the C3-sulfonyl group is strongly electron-withdrawing. This deactivating nature would make a subsequent electrophilic substitution on the benzene ring (C7 position) extremely difficult. Furthermore, nucleophilic aromatic substitution to introduce a cyano group at C7 on a C3-sulfonylated indole would likely require harsh conditions that could compromise the stability of the sulfonyl chloride moiety. Therefore, Route A is generally considered the more chemically plausible and efficient strategy.

| Route | Step 1 | Step 2 | Plausibility |

| A | Introduction of cyano group at C7 (e.g., from 7-formylindole). | Electrophilic sulfonylation at C3. | High. The C3 position remains sufficiently nucleophilic for sulfonylation. |

| B | Sulfonylation at C3. | Introduction of cyano group at C7. | Low. The C3-sulfonyl group strongly deactivates the ring, hindering further substitution at C7. |

Evaluation of Synthetic Efficiency and Scalability

The synthesis of the 7-cyanoindole intermediate via the cyanocarbonation/hydrogenation of 7-formyl indole has been reported to be an efficient process that can be scaled up to provide multigram quantities of the product in good yield. researchgate.net This provides a robust and scalable starting point for the convergent synthesis.

The subsequent C3 sulfonylation step is also critical. The use of InBr₃ as a catalyst for the direct sulfonylation of indoles is known to produce high yields of the C3-sulfonylated product under mild conditions. lookchem.comresearchgate.net The reaction exhibits high regioselectivity, which minimizes the formation of byproducts and simplifies purification. lookchem.com While the cost of indium-based catalysts can be a consideration for very large-scale production, its catalytic nature (e.g., 10 mol%) makes it viable for laboratory and pilot scales. lookchem.com Metal-free alternatives, although potentially less expensive, might require more specialized reagents like sulfonyl hydrazides and oxidants, and their efficiency on a 7-cyanoindole substrate would need to be empirically determined. rsc.org

Mechanistic Insights into Reactions Involving 7 Cyano 1h Indole 3 Sulfonyl Chloride Precursors and Derivatives

Mechanistic Pathways of Indole (B1671886) Sulfonylation Reactions

The introduction of a sulfonyl group onto the indole ring, a key step in forming precursors to 7-Cyano-1H-indole-3-sulfonyl chloride, can proceed through distinct mechanistic pathways. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. researchgate.netquimicaorganica.org However, modern synthetic methods have enabled functionalization through radical pathways as well, often employing transition metal or light-mediated catalysis.

Transition metal-catalyzed reactions have become a powerful tool for C-H functionalization, including the sulfonylation of indoles. rsc.orgcapes.gov.br These reactions often proceed through radical mechanisms, initiated by the generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride or sulfonyl hydrazide. rsc.org

A general catalytic cycle for a transition metal-catalyzed sulfonylation might involve the following steps:

Oxidative Addition: The metal catalyst undergoes oxidative addition to a C-H bond of the indole or a related substrate.

Radical Generation: A sulfonyl radical is generated from the sulfonating agent, often facilitated by the metal catalyst or an external oxidant. rsc.org Visible-light photocatalysis has also emerged as a method to generate sulfonyl radicals from precursors like indole and pyrrole (B145914) derivatives, which can act as pre-photocatalysts. nih.gov

Radical Capture: The organometallic intermediate reacts with the sulfonyl radical.

Reductive Elimination: The final sulfonylated indole product is released, and the catalyst is regenerated.

Recent studies have explored photocatalytic approaches that generate sulfonyl radical intermediates from sulfonamides, which can then be used to functionalize various heterocycles, including indoles. acs.org These methods offer mild, metal-free alternatives for creating C-S bonds. Control experiments and cyclic voltammetry in some electrochemical sulfonylation processes suggest that the reaction can proceed through both radical coupling and nucleophilic addition pathways. researchgate.net

| Mechanism Type | Key Intermediates | Typical Reagents/Catalysts | Reaction Conditions | Reference |

|---|---|---|---|---|

| Radical | Sulfonyl radicals, Organometallic species | Transition metals (Pd, Rh, Co), Photocatalysts, TBHP/TBAI | Often mild, visible light or heat | rsc.orgnih.govacs.org |

| Ionic (Electrophilic) | Wheland-type intermediate (Sigma complex) | SO3-pyridine complex, Chlorosulfonic acid | Mild to strong acidic conditions | quimicaorganica.org |

The classical and most common mechanism for indole functionalization is electrophilic aromatic substitution. The pyrrole ring of indole is significantly more electron-rich than the benzene (B151609) ring, leading to a strong preference for substitution at the C3 position. quimicaorganica.org

The electrophilic sulfonylation of indole typically follows these steps:

Generation of the Electrophile: A strong electrophile, the sulfur trioxide (SO₃) molecule or its equivalent, is generated. Common reagents include the SO₃-pyridine complex, which provides a mild and controlled source of SO₃ to prevent polymerization of the reactive indole. quimicaorganica.org

Nucleophilic Attack: The π-system of the indole ring, specifically at C3, attacks the electrophile. This attack is favored because it allows the positive charge in the resulting resonance-stabilized intermediate (a Wheland intermediate or sigma complex) to be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.

Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the C3-sulfonylated indole product.

This ionic pathway is highly efficient for C3-sulfonylation of unsubstituted or simple indoles.

Role of Directing Groups in Regioselective Functionalization of Indoles

While the inherent reactivity of the indole nucleus favors C3 functionalization, achieving substitution at other positions (C2, C4, C5, C6, or C7) requires overcoming this natural preference. researchgate.net This is accomplished through the use of directing groups, which are moieties installed on the indole, typically at the N1 or C3 position, to steer the reaction to a specific site. nih.govresearchgate.net

Directing groups function by:

Chelation: The directing group coordinates to a metal catalyst, forming a metallacyclic intermediate that brings the catalyst into close proximity to a specific C-H bond. This proximity effect facilitates selective C-H activation and subsequent functionalization.

Steric Hindrance: A bulky directing group can block access to more reactive sites, forcing the reaction to occur at a less hindered position.

Electronic Effects: The electronic nature of the directing group can modify the electron density of the indole ring, influencing the site of reactivity.

For instance, a pivaloyl group at the C3 position has been used to direct the C4-arylation of indoles with a palladium catalyst. nih.gov Similarly, 2-pyrimidinyl or pyridinyl groups on the indole nitrogen can direct rhodium-catalyzed reactions to the C2 position. researchgate.net The use of transient directing groups, such as glycine, has also been developed for the regioselective C4-halogenation and acetoxylation of indoles. acs.org These groups are installed in situ, direct the functionalization, and are subsequently removed in the same pot. The development of methods for direct C7 arylation often relies on the use of bulky and electron-withdrawing directing groups on the nitrogen atom to achieve the desired selectivity. nih.gov

| Directing Group | Position of DG | Target Position | Catalyst | Reaction Type | Reference |

|---|---|---|---|---|---|

| Amide | C3 | C2 or C3 (Catalyst-controlled) | Ir(III) or Rh(I) | C-H Alkylation | chemrxiv.orgchemrxiv.org |

| TfNH- | N1 | C4 | Pd | Olefination | nih.gov |

| 2-Pyrimidinyl | N1 | C2 | Rh | Dienylation | researchgate.net |

| Glycine (transient) | N1 | C4 | Pd(II) | Halogenation | acs.org |

Influence of Electronic and Steric Factors on Reaction Outcomes, particularly for 7-Cyano Substitution

The outcome of indole functionalization is highly sensitive to both electronic and steric effects. nih.govrsc.org In the context of this compound, the cyano group at the C7 position exerts a profound electronic influence.

The cyano (-CN) group is a potent electron-withdrawing group through both induction and resonance. Its presence at the C7 position significantly deactivates the benzene portion of the indole molecule toward electrophilic substitution. This electronic pull also reduces the electron density of the pyrrole ring, albeit to a lesser extent. This deactivation can make subsequent reactions on the indole core more challenging compared to electron-rich indoles. However, this electronic modification can also be exploited to alter regioselectivity. For instance, the reduced nucleophilicity of the pyrrole ring might allow for competitive functionalization at other positions under specific reaction conditions, especially in metal-catalyzed processes where the directing group effect is dominant.

Steric factors also play a critical role. The C7 position is adjacent to the N1 position. A bulky substituent at N1 could sterically hinder access to the C7 position, influencing the feasibility of reactions at that site. In the case of 7-cyano substitution, the linear geometry of the cyano group presents minimal steric bulk itself, but its electronic influence is the dominant factor. In reactions involving intermediates, such as the [2+2] heterocycloadditions between indoles and ketones, steric repulsion can dictate the stereochemical outcome by favoring specific orientations in the exciplex or electron-donor-acceptor (EDA) complex intermediates. nih.gov The synthesis of 7-cyano indoles can be achieved from precursors like 7-formyl indole, indicating that functionalization at the C7 position is synthetically accessible. researchgate.net

Computational and Spectroscopic Studies for Mechanistic Elucidation

Elucidating the intricate mechanisms of indole reactions often requires a combination of experimental and theoretical approaches. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction pathways, transition state energies, and the electronic structure of intermediates. mdpi.comresearchgate.net

DFT calculations can be used to:

Model the geometries of reactants, intermediates, and transition states.

Calculate reaction energy profiles to determine the feasibility of proposed mechanistic pathways.

Analyze the electronic properties of molecules, such as charge distribution and molecular orbital energies, to understand reactivity and selectivity. For example, calculations can predict the electron spectra (UV absorption, ionization energies) of indole and its derivatives, which can be compared with experimental data to validate the theoretical models. mdpi.comresearchgate.net

Spectroscopic techniques provide experimental evidence to support or refute proposed mechanisms. nih.gov

Transient Absorption Spectroscopy (TAS): This technique can detect and characterize short-lived intermediates, such as exciplexes or radical ions, providing direct insight into the reaction pathway. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of products and can also be employed in mechanistic studies, for example, by monitoring reaction progress or detecting intermediates.

X-ray Crystallography: Provides definitive structural information for stable products and, in some cases, intermediates, confirming stereochemistry and connectivity.

These combined computational and spectroscopic methods provide a detailed picture of the reaction dynamics, helping to rationalize observed outcomes and to design more efficient and selective synthetic transformations. dntb.gov.ua

Chemical Transformations and Reactivity of 7 Cyano 1h Indole 3 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride moiety at the C3 position of the indole (B1671886) is a highly reactive electrophilic center, serving as a versatile handle for the introduction of various functionalities. Its chemistry is analogous to that of other aromatic sulfonyl chlorides, primarily involving nucleophilic substitution at the sulfur atom.

The most common transformation of sulfonyl chlorides is their reaction with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively. This reactivity is well-established and provides a straightforward route to a wide array of derivatives.

Sulfonamides: 7-Cyano-1H-indole-3-sulfonyl chloride readily reacts with primary and secondary amines, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding 7-cyano-1H-indole-3-sulfonamides. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is highly efficient for creating libraries of compounds with diverse amine functionalities.

Sulfonates: In a similar fashion, reaction with alcohols or phenols in the presence of a base affords the corresponding sulfonate esters. The stability of the resulting sulfonates can vary, but this pathway offers a method for linking the indole scaffold to other molecules through an oxygen-sulfur bond.

| Nucleophile | Product Type | Generic Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted Sulfonamide |  |

| Secondary Amine (R₂NH) | N,N-disubstituted Sulfonamide |  |

| Alcohol (R-OH) | Sulfonate Ester |  |

Beyond sulfonamide and sulfonate formation, the sulfonyl chloride group can be converted into other sulfur functionalities through reduction or desulfonylative processes. These transformations expand the synthetic utility of the parent compound.

Reductions: The sulfonyl chloride group can be reduced to lower oxidation states. For instance, treatment with reducing agents like lithium aluminum hydride or zinc and acid can lead to the corresponding thiol (7-cyano-1H-indole-3-thiol), although this can be a harsh method. taylorfrancis.com A milder, more controlled reduction can yield sulfinic acids or their derivatives. These reactions often proceed via the complete removal of the sulfonyl group (desulfonylation) to replace the C-S bond with a C-H bond, a reaction typically achieved with reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.orgorganicreactions.org

Desulfonylative Coupling: In some contexts, the sulfonyl chloride group can serve as a source of sulfur for the formation of thioethers. For example, nickel-catalyzed desulfonative cross-coupling reactions between two different sulfonyl chlorides can produce unsymmetrical thioethers. researchgate.net This involves a reductive process where the sulfonyl chloride is effectively used as a sulfur surrogate. researchgate.net

| Reaction Type | Reagents | Resulting Functionality |

|---|---|---|

| Reduction to Thiol | Strong reducing agents (e.g., LiAlH₄) | -SH |

| Reductive Desulfonylation | e.g., Sodium amalgam, SmI₂ | -H (replaces -SO₂Cl) |

| Desulfonylative Thioether Formation | Ni-catalysis, second sulfonyl chloride | -S-R' |

Aryl sulfonyl chlorides have emerged as viable electrophiles in palladium-catalyzed cross-coupling reactions, serving as alternatives to the more common aryl halides and triflates. acs.orgepfl.ch This reactivity stems from the ability of a low-valent palladium catalyst to insert into the C–S or S–Cl bond.

Suzuki-Miyaura Coupling: this compound can potentially undergo Suzuki-Miyaura coupling with boronic acids to form a new carbon-carbon bond at the C3 position, displacing the sulfonyl group in a desulfonylative coupling process. acs.orgnih.govresearchgate.net The reactivity of sulfonyl chlorides in this reaction is generally found to be greater than that of aryl bromides but less than that of aryl iodides. acs.orgnih.gov This reaction provides a pathway to 3-aryl or 3-vinyl-7-cyanoindoles.

Negishi Coupling: Similarly, Negishi cross-coupling with organozinc reagents is a feasible transformation for aryl sulfonyl chlorides. thieme-connect.comorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction proceeds via an unusual insertion of palladium into the S–Cl bond, followed by transmetalation and reductive elimination to form the C-C bond, releasing sulfur dioxide. thieme-connect.com This method offers a complementary approach for synthesizing 3-substituted indoles.

Reactivity of the Cyano Group in this compound

The cyano group (−C≡N) is a versatile functional group that can undergo a wide array of chemical transformations. wikipedia.orgopenstax.org Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair. openstax.orgchemistrysteps.com The reactivity of the 7-cyano group in the title compound must be considered in the presence of the highly electrophilic sulfonyl chloride and the acidic N-H proton, which may compete for reagents.

Transformations of the Nitrile Functionality

The nitrile group can be converted into several other important functional groups, including carboxylic acids, amides, amines, and ketones. chemistrysteps.comlibretexts.org

Hydrolysis: The hydrolysis of nitriles can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. wikipedia.orgebsco.com This transformation can be catalyzed by either acid or base. openstax.orgchemistrysteps.com For this compound, the conditions would need to be carefully chosen to avoid the hydrolysis of the sulfonyl chloride group.

Reduction: Nitriles can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com However, LiAlH₄ would readily attack the sulfonyl chloride group as well. Milder or more selective reducing agents might be necessary to achieve the desired transformation without affecting the -SO₂Cl moiety.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon to form ketones after aqueous workup. chemistrysteps.comlibretexts.org This reaction proceeds through an imine anion intermediate. libretexts.org Similar to the case with strong reducing agents, these powerful nucleophiles would likely react preferentially with the sulfonyl chloride. Protection of the sulfonyl chloride group (e.g., as a sulfonamide) might be required before attempting transformations of the cyano group with such reagents.

| Transformation | Reagents | Product Functional Group | Ref |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid / Amide | wikipedia.orgchemistrysteps.com |

| Reduction | LiAlH₄ then H₂O | Primary Amine | openstax.org |

| Ketone Synthesis | 1. Grignard Reagent 2. H₃O⁺ | Ketone | libretexts.org |

Ortho-Directed Reactivity Induced by the Cyano Group

The cyano group can function as a directing group in ortho-C–H activation reactions. rsc.org In the case of this compound, the position ortho to the cyano group on the benzene (B151609) ring is C6. This directed metalation typically involves the use of a strong base, such as an organolithium reagent, to deprotonate the ortho C-H bond, followed by quenching with an electrophile.

A significant challenge for this strategy is the presence of the acidic N-H proton. Strong bases would deprotonate the indole nitrogen far more readily than the C6-H bond. Therefore, the indole nitrogen must be protected with a suitable group prior to any attempted directed metalation. Following N-protection, treatment with a strong base could potentially lead to lithiation at C6, creating a nucleophilic center that can react with various electrophiles to introduce new substituents at this position. The analogous directed metalation at the C6 position of 7-azaindole (B17877) derivatives has been successfully demonstrated. researchgate.networktribe.com The viability of this approach for 7-cyanoindole would depend on finding conditions that favor C6 metalation over other potential side reactions, such as attack at the sulfonyl chloride.

Advanced Synthetic Applications and Derivatization Strategies

Integration of 7-Cyano-1H-indole-3-sulfonyl chloride into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. researchgate.net The indole (B1671886) nucleus is a common participant in various MCRs, leading to the rapid assembly of complex heterocyclic systems. nih.govresearchgate.net While direct examples involving this compound in MCRs are not extensively documented, its potential can be inferred from related reactions involving sulfonyl chlorides and indoles.

One promising area is in radical-mediated MCRs. For instance, a visible-light-driven photoredox-catalyzed multicomponent reaction has been developed for the synthesis of sulfonated 2,3-disubstituted indolines from 2-vinylanilines, sulfonyl chlorides, and sulfur ylides. acs.org This reaction proceeds under mild, redox-neutral conditions and demonstrates that the sulfonyl chloride moiety can be effectively incorporated into a complex product through a radical pathway. It is conceivable that this compound could be employed in a similar fashion, reacting with suitable partners to generate novel sulfonated indole derivatives.

Another relevant example is the copper-catalyzed 1,4-sulfonylindolylation of 1,3-dienes. acs.org In this three-component reaction, a sulfonyl chloride, an indole, and a 1,3-diene are coupled to produce allylsulfone-containing indole derivatives with high regioselectivity. acs.org The versatility of this method suggests that this compound could serve as the sulfonylating agent, reacting with various indoles and dienes to generate a library of complex molecules. The reaction mechanism is believed to involve the copper-catalyzed generation of a sulfonyl radical, which then participates in the cascade reaction. acs.org

The classic isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like scaffolds and other complex molecules. researchgate.netrsc.orgnih.gov While the direct participation of a sulfonyl chloride as one of the primary components is not typical, the functional groups of this compound could be leveraged in post-MCR modifications. For example, an Ugi or Passerini product containing a nucleophilic group could be readily sulfonated with this compound to introduce the 7-cyano-1H-indol-3-ylsulfonyl moiety.

A hypothetical integration of this compound into a multicomponent reaction is presented in the table below, based on the principles of known reactions.

| Reaction Type | Potential Reactants with this compound | Potential Product Class | Key Features |

|---|---|---|---|

| Radical-mediated MCR | Alkenes, Alkynes, Radical Initiator | Sulfonated Indole Alkaloid Scaffolds | Formation of C-S and C-C bonds in a single step. |

| Transition-metal-catalyzed MCR | 1,3-Dienes, Indoles, Copper Catalyst | Allylsulfone-containing Indole Derivatives | High regioselectivity and functional group tolerance. acs.org |

| Post-MCR Derivatization | Ugi/Passerini products with a free amine or hydroxyl group | Complex Peptidomimetics with Indole Sulfonamide Moiety | Modular approach to highly functionalized molecules. |

Chiral Synthesis and Asymmetric Functionalization with Indole Sulfonyl Chlorides

The development of enantioselective methods for the synthesis of chiral indole derivatives is of paramount importance due to their prevalence in biologically active molecules. nih.gov The asymmetric functionalization of the indole core can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. While specific studies on the asymmetric functionalization of this compound are limited, general principles of chiral synthesis involving indoles and sulfonyl chlorides can be applied.

One straightforward approach to obtaining chiral derivatives is through the reaction of this compound with chiral nucleophiles. For instance, its reaction with enantiopure amines or alcohols would lead to the formation of chiral sulfonamides and sulfonates, respectively. This method has been successfully employed for the synthesis of a variety of chiral sulfonamides with aromatic and N-heterocyclic units, which have shown potential as antiviral agents. nih.gov The resulting diastereomeric products, if formed, could potentially be separated by chromatography.

Catalytic asymmetric reactions represent a more elegant and atom-economical approach to chiral indole derivatives. The asymmetric Friedel-Crafts reaction of indoles is a powerful method for the enantioselective formation of C-C bonds at the C3 position. nih.gov While the presence of the sulfonyl chloride at the C3 position precludes its direct use as a nucleophile in this context, the electronic properties of the 7-cyano-1H-indol-3-ylsulfonyl group could influence the stereochemical outcome of reactions at other positions of a molecule.

Furthermore, chiral ligands and catalysts can be derived from the indole scaffold. It is plausible that this compound could be used as a starting material for the synthesis of novel chiral ligands. For example, reaction with a chiral diamine could yield a bidentate ligand, with the indole sulfonamide moiety playing a role in the coordination to a metal center and influencing the chiral environment of the catalytic reaction.

The table below outlines potential strategies for the chiral synthesis and asymmetric functionalization involving this compound.

| Strategy | Description | Potential Chiral Products | Key Considerations |

|---|---|---|---|

| Reaction with Chiral Nucleophiles | Nucleophilic substitution of the chloride on the sulfonyl group with an enantiopure amine, alcohol, or other nucleophile. | Enantiopure Indole Sulfonamides and Sulfonates | Availability of the chiral nucleophile; potential for diastereomer separation. nih.gov |

| Asymmetric Catalysis | Using a chiral catalyst (metal-based or organocatalyst) to control the stereochemistry of a reaction involving a derivative of this compound. | Chiral Indole Derivatives with Stereocenters at Various Positions | Requires the development of a suitable catalytic system. |

| Synthesis of Chiral Ligands | Incorporating the 7-cyano-1H-indol-3-ylsulfonyl moiety into a larger molecule designed to act as a chiral ligand for asymmetric catalysis. | Novel Chiral Ligands for Transition Metal Catalysis | The electronic and steric properties of the indole sulfonamide can influence catalytic activity and selectivity. |

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rug.nl For the synthesis and derivatization of this compound, several green chemistry approaches can be envisioned.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Whenever possible, the use of greener solvents such as water, ethanol, or supercritical fluids should be considered. A notable example is the catalyst-free thiolation of indoles with sulfonyl hydrazides, which proceeds efficiently in water, producing only nitrogen and water as byproducts. rsc.org This suggests that reactions involving the sulfonyl group of indole derivatives can be compatible with aqueous media under certain conditions. The development of a sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents also highlights the move away from traditional, more hazardous solvents. rsc.org

The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. The development of highly efficient and recyclable catalysts for the derivatization of this compound would be a significant advancement. For example, solid-supported catalysts could be employed to facilitate product separation and catalyst reuse.

The following table summarizes potential green chemistry approaches for the synthesis and reactions of this compound.

| Green Chemistry Principle | Application to this compound | Potential Benefits | Relevant Findings |

|---|---|---|---|

| Use of Greener Solvents | Performing sulfonylation and subsequent reactions in water, ethanol, or other environmentally benign solvents. | Reduced toxicity and environmental impact. | Successful reactions of indole sulfonyl derivatives in water have been reported. rsc.org |

| Atom Economy/One-Pot Synthesis | Developing a one-pot procedure for the synthesis and subsequent derivatization of this compound. | Reduced waste, energy consumption, and purification steps. | Sustainable one-pot multicomponent indole syntheses are known. rug.nlresearchgate.net |

| Catalysis | Employing recyclable catalysts for derivatization reactions, such as the formation of sulfonamides or sulfones. | Increased efficiency and reduced waste from stoichiometric reagents. | Various catalytic systems are used for indole functionalization. researchgate.net |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scalability. nih.gov The synthesis and derivatization of this compound are well-suited for a flow chemistry approach.

The synthesis of sulfonyl chlorides often involves highly reactive and corrosive reagents, such as chlorosulfonic acid or thionyl chloride, and can be highly exothermic. rsc.org Conducting these reactions in a continuous flow reactor allows for precise control over reaction parameters, such as temperature and residence time, thereby minimizing the risk of thermal runaway and improving the safety of the process. rsc.org A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent has been developed, demonstrating the feasibility of this approach. rsc.org Similarly, a flow process using nitric acid, hydrochloric acid, and oxygen has been reported for the synthesis of sulfonyl chlorides. nih.gov

Following the synthesis of this compound in a flow reactor, the resulting stream could be directly introduced into a second reactor for in-line derivatization. beilstein-journals.org This "telescoping" of reactions avoids the isolation of the potentially unstable sulfonyl chloride intermediate. For example, the stream containing this compound could be mixed with a solution of an amine to continuously produce the corresponding sulfonamide. This approach has been successfully used for the automated multistep continuous flow synthesis of other complex heterocyclic compounds. nih.gov

The benefits of a continuous flow approach to the synthesis and derivatization of this compound are summarized in the table below.

| Flow Chemistry Advantage | Application to this compound | Specific Benefit | Supporting Literature |

|---|---|---|---|

| Enhanced Safety | Synthesis of the sulfonyl chloride from the corresponding sulfonic acid or thiol in a microreactor. | Improved control over exothermic reactions and handling of hazardous reagents. | Continuous flow synthesis of sulfonyl chlorides has been shown to improve safety. rsc.org |

| Increased Efficiency | Rapid optimization of reaction conditions (temperature, pressure, residence time) for sulfonylation and subsequent reactions. | Higher space-time yields and faster process development. | Flow chemistry enables rapid reaction optimization. beilstein-journals.org |

| Telescoped Reactions | In-line derivatization of the crude this compound stream with various nucleophiles. | Avoids isolation of potentially unstable intermediates and reduces purification steps. | Multistep continuous flow synthesis of heterocycles is well-established. nih.gov |

| Scalability | Scaling up the production by running the flow reactor for longer periods or by using parallel reactors. | Facilitates the production of larger quantities for further studies without re-optimization. | Flow chemistry offers straightforward scalability. nih.gov |

Broader Context and Synthetic Utility of Indole Sulfonyl Chloride Scaffolds

Indole (B1671886) Sulfonyl Chlorides as Key Intermediates for Diverse Chemical Libraries

Indole sulfonyl chlorides are pivotal building blocks in the generation of diverse chemical libraries, particularly those centered around the sulfonamide functional group. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in numerous marketed drugs with activities ranging from antibacterial to anticancer. cbijournal.com The most direct and widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com

The utility of indole sulfonyl chlorides in library synthesis lies in their ability to be coupled with a vast and readily available pool of amine-containing compounds. This modular approach allows for the rapid generation of a multitude of distinct indole sulfonamide derivatives. By systematically varying the amine coupling partner, chemists can create large libraries of compounds with diverse substituents, which can then be screened for biological activity. This strategy is a foundational element of combinatorial chemistry and diversity-oriented synthesis. The indole scaffold itself provides a versatile template that can interact with various biological targets, and modification at the 3-position via the sulfonamide linkage allows for fine-tuning of pharmacological properties. nih.gov

The synthesis of such libraries is often straightforward, typically involving the reaction of the indole sulfonyl chloride with an amine in the presence of a base. This reliability and operational simplicity make indole sulfonyl chlorides ideal intermediates for high-throughput synthesis campaigns aimed at lead discovery and optimization. ijarsct.co.in

Strategic Role in the Assembly of Complex Indole-Containing Molecular Architectures

Beyond their use in library generation, indole sulfonyl chlorides play a strategic role in the deliberate, stepwise assembly of complex molecules containing the indole core. The indole ring system is a key component of many intricate natural products, particularly alkaloids. researchgate.net Synthetic strategies for these targets often require precise functionalization of the indole nucleus, and the sulfonyl chloride group at the C-3 position provides a reliable chemical handle for introducing further complexity.

For instance, the sulfonamide linkage formed from an indole-3-sulfonyl chloride can serve as a stable tether to append other molecular fragments. In a multi-step synthesis, the sulfonamide nitrogen can be further alkylated, or substituents on the appended amine fragment can be chemically manipulated. This allows for the construction of elaborate molecular frameworks.

Recent research has demonstrated the synthesis of novel indole-based sulfonylhydrazides as potential anticancer agents. chemijournal.com In these syntheses, substituted benzenesulfonyl chlorides are first converted to sulfonylhydrazides, which are then condensed with indole-3-carboxaldehyde (B46971) derivatives. This highlights how the reactivity of the sulfonyl group (in this case, as part of a sulfonyl chloride precursor) is integral to linking the indole core to other pharmacologically relevant moieties to build complex and potentially therapeutic molecules. chemijournal.comnih.gov

The following table illustrates examples of complex indole derivatives synthesized using sulfonyl chloride chemistry.

| Starting Indole Scaffold | Reagent | Resulting Complex Structure | Potential Application |

| Indole-3-carboxaldehyde | Aryl Sulfonyl Chloride (multi-step) | Indole-based Arylsulfonylhydrazide | Anticancer |

| 5-Fluoro-1H-indole-3-carbohydrazide | Aryl Sulfonyl Chloride | Indole-based Sulfonamide | Biologically active agents |

| Indole | Sulfonyl Azides (Ru-catalyzed) | 7-Sulfonamide Indoline (B122111) | Functionalized Heterocycles |

The 7-Cyano-1H-indole-3-sulfonyl chloride as a Versatile Synthon in Target-Oriented Synthesis

While the broader class of indole sulfonyl chlorides is well-established in synthesis, specific applications of This compound in target-oriented synthesis are not extensively documented in publicly available literature. However, an analysis of its structure allows for a prospective evaluation of its significant potential as a versatile synthon. The molecule incorporates three distinct and synthetically valuable functional groups: the indole ring, the sulfonyl chloride, and the nitrile (cyano) group.

The sulfonyl chloride at the C-3 position is the primary reactive site for nucleophilic substitution. Its reaction with amines, alcohols, and other nucleophiles would yield a variety of 3-sulfonamido, 3-sulfonate ester, and related indole derivatives, respectively. This is the most direct application, allowing the indole core to be linked to a wide range of other building blocks.

The indole nucleus , particularly the N-H proton, can be deprotonated and alkylated or arylated, providing another site for modification. The electron-withdrawing nature of both the 7-cyano and 3-sulfonyl chloride groups would make this proton more acidic compared to unsubstituted indole, potentially facilitating its functionalization.

The 7-cyano group offers a wealth of synthetic possibilities. The nitrile moiety is a versatile functional group that can be:

Hydrolyzed to a carboxylic acid (7-carboxy-1H-indole-3-sulfonamide) or an amide.

Reduced to a primary amine (7-aminomethyl-1H-indole-3-sulfonamide), which can then be further functionalized.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Converted to a tetrazole ring , a common bioisostere for carboxylic acids in medicinal chemistry.

Therefore, this compound represents a trifunctional building block. A synthetic chemist could, for example, first react the sulfonyl chloride with a desired amine, and then in a subsequent step, transform the cyano group to introduce additional functionality or modulate the molecule's physicochemical properties. This latent functionality makes it a highly valuable, albeit currently under-explored, synthon for the synthesis of complex, highly substituted indole-based targets. The synthesis of 7-cyano indoles from precursors like 7-formyl indole has been reported, indicating that the foundational scaffold is accessible. researchgate.net

Contribution to the Development of New Synthetic Methodologies involving Sulfonyl Chlorides

The reactivity of sulfonyl chlorides, including indole-based variants, has spurred the development of new synthetic methodologies. Traditional methods for creating sulfonyl chlorides often required harsh or toxic reagents. researchgate.net The need for milder and more functional-group-tolerant procedures has led to innovation. For example, novel methods for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides using reagents like hydrogen peroxide with a zirconium tetrachloride catalyst have been developed, offering excellent yields and short reaction times under mild conditions.

Furthermore, the unique reactivity of the indole ring itself has led to new catalytic processes. A recently developed copper-catalyzed multicomponent reaction enables the 1,4-sulfonylindolylation of 1,3-dienes using a sulfonyl chloride and an indole. researchgate.net This protocol allows for the simultaneous formation of C-S and C-C bonds, rapidly constructing complex allylsulfone-containing indole derivatives with high regioselectivity. researchgate.net Such advancements expand the synthetic chemist's toolkit for building complex molecules.

Another significant methodological development involves the use of arenesulfonyl indoles as precursors for C-3 functionalization, serving as an alternative to classical Friedel-Crafts reactions. In this approach, the arenesulfonyl group at the C-3 position acts as a leaving group under basic conditions, generating a vinylogous imine intermediate in situ. This reactive intermediate can then be trapped by a wide variety of nucleophiles, leading to a diverse array of C-3 substituted indoles. This strategy showcases how the sulfonyl group can be used not just for linking but also as a reactive handle to enable further transformations at a key position on the indole core.

Conclusion and Future Research Perspectives

Current State of the Art in 7-Cyano-1H-indole-3-sulfonyl chloride Chemistry

Currently, the scientific literature lacks dedicated research on the synthesis, properties, and applications of this compound. Its existence is noted in chemical supplier databases, indicating its availability for research purposes, but peer-reviewed studies detailing its specific chemistry are not readily found.

The state of the art must, therefore, be extrapolated from the well-established chemistry of two key functionalities present in the molecule: the 7-cyanoindole core and the indole-3-sulfonyl chloride group. The functionalization of the indole (B1671886) ring, a privileged scaffold in medicinal chemistry, is a mature field of study. Specifically, methods for introducing substituents at the C7 position have been developed, although they are less common than modifications at other positions of the indole nucleus.

Similarly, the chemistry of arenesulfonyl chlorides is well-documented, with these compounds serving as crucial intermediates in the synthesis of sulfonamides and other sulfur-containing molecules. The indole-3-sulfonyl chloride moiety, in particular, has been utilized as a reactive handle for the introduction of various functional groups at the 3-position of the indole ring.

Identification of Research Gaps and Emerging Trends

The most significant research gap is the complete lack of published data on this compound itself. This void presents a multitude of unanswered questions for chemists. The primary research gaps include:

Synthesis: There are no established and optimized synthetic routes specifically for this compound. While general methods for the cyanation and sulfonylchlorination of indoles exist, their applicability and efficiency for this particular isomer are unknown.

Reactivity Profile: The reactivity of this compound has not been systematically investigated. The interplay between the electron-withdrawing cyano group at the 7-position and the reactive sulfonyl chloride at the 3-position could lead to unique and potentially useful chemical behavior that is yet to be explored.

Applications: Consequently, there are no reported applications for this compound. Its potential as a building block in the synthesis of novel bioactive molecules or functional materials remains entirely theoretical.

An emerging trend in indole chemistry is the focus on developing regioselective functionalization methods, particularly for the less accessible positions of the indole ring like C4, C6, and C7. This trend suggests that interest in compounds like this compound, which possess functionality at the C7 position, is likely to grow. Furthermore, the development of novel indole-based derivatives for various therapeutic areas continues to be a major driver in medicinal chemistry research.

Prognosis for Advancements in Synthesis and Application

The future for this compound chemistry is ripe with potential. Advancements are anticipated in the following areas:

Synthesis: Future research will likely focus on the development of efficient and scalable synthetic routes to access this compound. This could involve the late-stage functionalization of a pre-formed indole core or a de novo synthesis from appropriately substituted precursors. The exploration of modern synthetic methodologies, such as C-H activation or flow chemistry, could provide elegant solutions for its preparation.

Application: Once synthetic routes are established, the exploration of its applications will become a key research direction. Given the prevalence of the indole scaffold in pharmaceuticals, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. The sulfonyl chloride moiety can be readily converted into a wide range of sulfonamides, a class of compounds with diverse biological activities. The 7-cyano group can also be transformed into other functional groups, further expanding the molecular diversity that can be accessed from this building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-cyano-1H-indole-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination of indole precursors. For example, chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ are used under reflux conditions . Optimization requires controlling temperature (e.g., 0°C to room temperature for intermediate steps) and solvent selection (DMF or ethyl acetate for solubility and reactivity). Yield improvements may involve slow addition of reagents (e.g., chlorosulfonic acid) and purification via column chromatography .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and P95 respirators to avoid inhalation of dust/aerosols .

- Ventilation : Use fume hoods to prevent exposure to toxic gases (e.g., HCl, SO₂) released during reactions .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra for indole ring protons (δ 7.2–8.5 ppm) and sulfonyl chloride groups (δ 40–45 ppm for sulfur environments) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₅ClN₂O₂S) .

- FTIR : Confirm sulfonyl chloride (S=O stretch ~1370 cm⁻¹) and cyano groups (C≡N ~2200 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate side reactions during sulfonamide derivatization of this compound?

- Methodological Answer :

- Selective Activation : Use DMAP or Et₃N as catalysts to enhance nucleophilic substitution with amines while suppressing hydrolysis .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but require anhydrous conditions to avoid competing hydrolysis .

- Stoichiometry : Maintain a 1:1.2 molar ratio (sulfonyl chloride:amine) to drive completion and minimize unreacted starting material .

Q. How does the electronic nature of the indole core influence the reactivity of the sulfonyl chloride group?

- Methodological Answer :

- Electron-Withdrawing Effects : The cyano group at position 7 increases electrophilicity at the sulfonyl chloride, enhancing reactivity toward amines and alcohols. Computational studies (DFT) can model charge distribution .

- Steric Hindrance : Substituents at position 3 (e.g., bulky groups) may slow sulfonamide formation, requiring elevated temperatures (50–70°C) .

Q. What analytical methods are suitable for detecting decomposition products under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Monitor hydrolysis to sulfonic acid (retention time shifts) in aqueous buffers (pH 2–12) .

- TGA/DSC : Assess thermal stability (decomposition onset >150°C) and identify volatile byproducts (e.g., HCl gas) .

- XRD : Crystallinity changes under humidity or heat indicate degradation pathways .

Data Contradictions and Research Gaps

Q. How should researchers address conflicting data on the stability of this compound in polar solvents?

- Methodological Answer :

- Controlled Replicates : Perform stability assays in DMSO, DMF, and water at 25°C/40°C, tracking degradation via NMR every 24 hours .

- Comparative Studies : Cross-reference PubChem data (CIDs 118992249, 24728235) with experimental results to resolve discrepancies .

Q. What experimental approaches can elucidate the compound’s interaction with biological targets despite limited toxicology data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.